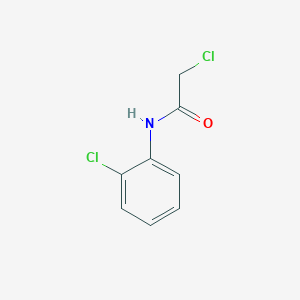

2-Chloro-N-(2-chlorophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8367. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZKPLRTPWUXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278603 | |

| Record name | 2-Chloro-N-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-76-7 | |

| Record name | 3289-76-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2-chlorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role and Importance of a Core Chemical Intermediate

An In-Depth Technical Guide to the Synthesis of 2-Chloro-N-(2-chlorophenyl)acetamide

This compound is a significant chemical intermediate, finding application in the synthesis of a variety of more complex molecules, including pharmaceuticals and other fine chemicals.[1] Its structure, featuring a reactive N-acyl group and two chlorinated phenyl rings, provides a versatile scaffold for further chemical modifications. Understanding its synthesis is fundamental for chemists working in drug discovery and process development.

This guide provides a detailed exploration of the synthesis mechanism of this compound, grounded in established chemical principles. It offers field-proven insights into the experimental choices, a self-validating protocol for its preparation, and authoritative references to support the core scientific claims.

The Core Synthesis: Nucleophilic Acyl Substitution

The primary and most direct method for synthesizing this compound is through the N-acylation of 2-chloroaniline with chloroacetyl chloride.[1][2] This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of organic chemistry.

The Causality Behind the Reaction:

-

The Nucleophile: 2-chloroaniline acts as the nucleophile. The nitrogen atom possesses a lone pair of electrons, making it electron-rich and capable of attacking an electron-deficient center.

-

The Electrophile: Chloroacetyl chloride serves as the electrophile. The carbonyl carbon is highly electron-deficient due to the strong electron-withdrawing effects of both the adjacent oxygen atom and the chlorine atom, making it an excellent target for nucleophilic attack.[3]

-

The Driving Force: The reaction is driven by the formation of a stable amide bond. To ensure the reaction proceeds to completion, a base is typically added to neutralize the hydrochloric acid (HCl) byproduct that is formed, preventing the protonation of the starting amine which would render it non-nucleophilic.[4][5]

Reaction Mechanism: A Step-by-Step Analysis

The synthesis proceeds via a well-established nucleophilic addition-elimination mechanism.

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 2-chloroaniline attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom.

-

Formation of the Tetrahedral Intermediate: This initial attack results in the formation of a transient, unstable tetrahedral intermediate. In this state, the former carbonyl carbon is bonded to the nitrogen, the oxygen (now an oxyanion), and two chlorine atoms.

-

Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate is short-lived and rapidly collapses to reform the stable carbonyl double bond. In this process, the most suitable leaving group, the chloride ion (Cl⁻), is expelled.

-

Proton Transfer: The final step involves the removal of the proton from the nitrogen atom by a base (such as another molecule of 2-chloroaniline, a deliberately added base like potassium carbonate, or triethylamine).[5][6] This neutralizes the positive charge on the nitrogen, yielding the final product, this compound, and a salt of the base (e.g., triethylammonium chloride).

Visualization of the Synthesis Mechanism

The following diagram illustrates the logical flow of the nucleophilic acyl substitution mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating Workflow

This protocol describes a robust method for the laboratory synthesis of this compound. The inclusion of monitoring and purification steps ensures the integrity of the final product.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Chloroaniline | 127.57 | 10.0 | 1.28 g |

| Chloroacetyl chloride | 112.94 | 10.2 | 0.77 mL |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |

| Dichloromethane (DCM) | - | - | 50 mL |

| Deionized Water | - | - | ~100 mL |

| Ethanol (for recrystallization) | - | - | As needed |

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (1.28 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol) in 50 mL of dichloromethane (DCM).[4]

-

Expert Insight: Potassium carbonate is an inexpensive and effective inorganic base to neutralize the HCl formed. DCM is a good solvent for the reactants and is unreactive under these conditions.

-

-

Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes to cool it to approximately 0-5 °C.

-

Expert Insight: The reaction between an amine and an acid chloride is highly exothermic. Initial cooling is crucial to control the reaction rate, prevent a dangerous temperature spike, and minimize the formation of side products.

-

-

Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (0.77 mL, 10.2 mmol) dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes. Ensure the temperature does not rise above 10 °C.[5][7]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3-6 hours.[5]

-

Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).[5] The disappearance of the 2-chloroaniline spot indicates the reaction is nearing completion.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water.[2][5] A solid precipitate of the crude product should form.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water (2 x 25 mL) to remove any remaining inorganic salts.[1][5]

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.[1][2][5]

-

Characterization: The identity and purity of the final product, this compound, can be confirmed by determining its melting point and using spectroscopic methods such as IR and NMR.[1][2]

References

- 1. ijpsr.info [ijpsr.info]

- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. media.neliti.com [media.neliti.com]

A Comprehensive Technical Guide to 2-Chloro-N-(2-chlorophenyl)acetamide

This guide provides an in-depth exploration of 2-Chloro-N-(2-chlorophenyl)acetamide, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes its chemical properties, synthesis protocols, analytical methodologies, and applications, grounded in established scientific principles and safety practices.

Core Compound Identification and Properties

This compound is a disubstituted acetamide that serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the electrophilic chloroacetyl group and the nucleophilic secondary amide, making it a valuable precursor for constructing more complex molecular architectures.

Chemical Identity

-

Chemical Name: this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for its handling, reaction optimization, and analytical characterization.

| Property | Value | Source(s) |

| Melting Point | ~70 °C | [3] |

| Boiling Point | 359.3 ± 27.0 °C (Predicted) | [3] |

| Density | 1.399 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | White to light yellow crystalline powder | [5] |

| Solubility | Readily soluble in water. Soluble in ethanol. | [1][6] |

Synthesis and Mechanistic Considerations

The primary route for synthesizing this compound is the acylation of 2-chloroaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final amide product. The use of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Caption: General workflow of the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure based on established methods for similar N-aryl acetamides.[7][8]

Materials:

-

2-Chloroaniline (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq) or Sodium Acetate in Glacial Acetic Acid

-

Anhydrous Chloroform (or other suitable aprotic solvent)

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous chloroform.

-

Cool the mixture to 0 °C using an ice bath.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][7]

-

Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of the synthesized compound.

Chromatographic Methods

-

Thin Layer Chromatography (TLC): Useful for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexane.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for purity determination and quantification.[9][10]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like formic or phosphoric acid.[9]

-

Detection: UV detection at a wavelength such as 254 nm.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both identification and purity analysis, particularly for assessing volatile impurities.[7]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons in the 7.0-7.5 ppm region, a singlet for the methylene (-CH₂-) protons adjacent to the chlorine atom, and a broad singlet for the amide (N-H) proton.

-

¹³C NMR: Will show distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-Cl stretches.[7]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the two chlorine atoms.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but is a critical intermediate in the synthesis of various biologically active compounds.

Precursor for Heterocyclic Synthesis

The reactive C-Cl bond makes it an excellent substrate for nucleophilic substitution reactions to form heterocyclic systems. It has been used as a precursor for the synthesis of:

-

Thieno[2,3-b]pyridines: These compounds are known to possess diverse pharmacological activities, including anticancer and anti-inflammatory properties.[11][12]

-

Benzimidazolone derivatives: These have been investigated for various therapeutic applications.[13]

Scaffold for Bioactive Molecules

Derivatives of 2-chloro-N-aryl acetamides have shown a range of biological activities:

-

Antidepressant Agents: It has been used to synthesize novel compounds with potential antidepressant activity.[8]

-

Antimicrobial Agents: Various N-substituted chloroacetamide derivatives have demonstrated antibacterial and antifungal properties.[7][13] The fungistatic activity of related compounds has been noted, with some showing efficacy against various fungal strains.[5]

-

Anticancer and Anti-inflammatory Research: The core structure is present in molecules designed to target pathways involved in cancer and inflammation.[11] The related compound, 2-(2-Chlorophenyl)acetohydrazide, has been used to create derivatives with anti-inflammatory and anticancer properties.[14]

Caption: Applications of this compound in drug discovery.

Safety, Handling, and Storage

Proper handling and storage are paramount due to the hazardous nature of this compound and its precursors.

Hazard Identification

-

GHS Classification: Causes skin and eye irritation.[15] May cause respiratory irritation.[15]

-

Primary Hazards: The compound is toxic if inhaled, swallowed, or absorbed through the skin.[16] It is an irritant and a potential sensitizer.[17]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

Stability and Storage

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][15]

-

Stability: The compound is stable under normal storage conditions.[18]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[17][18]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[17][18]

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly in the fields of medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity allow for the creation of a diverse range of complex molecules with potential therapeutic applications. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research setting.

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound CAS#: 3289-76-7 [m.chemicalbook.com]

- 4. CAS 3289-76-7 | this compound - Synblock [synblock.com]

- 5. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 [benchchem.com]

- 6. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 7. ijpsr.info [ijpsr.info]

- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetamide, N-(2-chlorophenyl)- | SIELC Technologies [sielc.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. echemi.com [echemi.com]

- 16. 2-Chloro Acetamide [anshulchemicals.com]

- 17. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 18. fishersci.com [fishersci.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

A Spectroscopic Guide to 2-Chloro-N-(2-chlorophenyl)acetamide: Structure Elucidation and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-Chloro-N-(2-chlorophenyl)acetamide (CAS No. 3289-76-7), a compound of interest in synthetic chemistry and drug development.[1][2][3] As Senior Application Scientists, our goal is to move beyond mere data presentation and offer a deeper interpretation of the spectroscopic information, grounded in the principles of chemical structure and reactivity. This document synthesizes data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to build a complete structural profile of the molecule. We will explore the "why" behind the spectral features, providing a robust framework for researchers to apply in their own work. While direct access to raw spectral data is often limited, this guide constructs a validated spectral profile based on established principles and data from analogous structures.

Introduction: The Molecular Blueprint

This compound, with the molecular formula C₈H₇Cl₂NO, is a disubstituted acetamide.[1][2][4] Its structure, featuring a chloroacetamide group attached to a chlorophenyl ring, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming synthesis, identifying impurities, and predicting chemical behavior. This guide will deconstruct the molecule's spectral signature piece by piece.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its amide and aromatic nature.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal (typically diamond or germanium).

-

Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3300 - 3250 | N-H Stretch | Secondary Amide | The presence of a sharp to moderately broad peak in this region is a strong indicator of the N-H bond in the amide linkage. Its position suggests some degree of hydrogen bonding in the solid state. |

| ~1680 - 1650 | C=O Stretch (Amide I) | Amide | This is one of the most intense and characteristic peaks in the spectrum. The carbonyl stretch of the secondary amide is a reliable marker for the acetamide group. |

| ~1550 - 1520 | N-H Bend (Amide II) | Amide | This band, resulting from a coupling of the N-H in-plane bend and C-N stretching vibrations, is another key indicator of the secondary amide group. |

| ~1600, 1480 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |

| ~750 | C-Cl Stretch | Aryl & Alkyl Halide | A strong absorption in this region is indicative of the C-Cl bonds. The exact position can be influenced by the substitution pattern on the aromatic ring. |

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 300 or 500 MHz). The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum, which is then phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Predicted ¹H NMR Spectral Data and Interpretation

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~8.5 - 9.5 | Singlet (broad) | 1H | NH | The amide proton is typically deshielded and may appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift is solvent-dependent. |

| ~7.2 - 7.6 | Multiplet | 4H | Ar-H | The four protons on the dichlorophenyl ring will appear as a complex multiplet due to their different chemical environments and spin-spin coupling. |

| ~4.2 | Singlet | 2H | CH ₂Cl | The two protons of the chloromethyl group are adjacent to an electron-withdrawing chlorine atom and the amide carbonyl group, causing them to be significantly deshielded. They appear as a singlet as there are no adjacent protons to couple with. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: As with ¹H NMR, the sample is dissolved in a deuterated solvent. Higher concentrations (20-50 mg) are often used due to the lower natural abundance of ¹³C.

-

Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer, often using proton decoupling to simplify the spectrum to a series of singlets.

-

Data Processing: The data is processed similarly to ¹H NMR data to yield the final spectrum.

Predicted ¹³C NMR Spectral Data and Interpretation

| Chemical Shift (ppm) | Assignment | Interpretation |

| ~165 | C =O | The amide carbonyl carbon is highly deshielded and appears at a characteristic downfield shift. |

| ~125 - 140 | Ar-C | The six carbons of the aromatic ring will produce multiple signals in this region. The carbons bonded to chlorine will be shifted due to the halogen's electronegativity. |

| ~43 | C H₂Cl | The carbon of the chloromethyl group is shielded relative to the aromatic carbons but deshielded compared to a standard alkane due to the attached chlorine. |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.

Interpretation of the Mass Spectrum

The predicted mass spectrum of this compound would show a molecular ion peak and several characteristic fragment ions. PubChemLite predicts a monoisotopic mass of 202.99046 Da.[5]

| m/z Value | Ion | Interpretation |

| ~203/205/207 | [M]⁺ | Molecular Ion Peak: The presence of two chlorine atoms results in a characteristic isotopic pattern. The [M]⁺ peak (containing two ³⁵Cl isotopes) will be the most abundant, followed by the [M+2]⁺ peak (one ³⁵Cl and one ³⁷Cl) and the [M+4]⁺ peak (two ³⁷Cl isotopes). |

| ~127/129 | [C₆H₄ClN]⁺ | Fragment Ion: Loss of the chloroacetyl group (•COCH₂Cl) from the molecular ion. The isotopic pattern is due to the single chlorine atom on the phenyl ring. |

| ~77 | [C₆H₅]⁺ | Fragment Ion: Loss of chlorine from the [C₆H₄Cl]⁺ fragment. |

Conclusion: A Cohesive Structural Narrative

The combined application of IR, NMR, and Mass Spectrometry provides a comprehensive and self-validating structural characterization of this compound. IR spectroscopy confirms the presence of key amide and aromatic functional groups. ¹H and ¹³C NMR spectroscopy map the proton and carbon skeletons, respectively, confirming the connectivity and electronic environment of each atom. Finally, mass spectrometry verifies the molecular weight and provides structural insights through predictable fragmentation patterns. This multi-faceted approach ensures a high degree of confidence in the compound's identity and purity, a cornerstone of rigorous scientific research and development.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-N-(2-chlorophenyl)acetamide in Common Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-N-(2-chlorophenyl)acetamide. As a Senior Application Scientist, the focus of this document is not merely to present data but to equip you with the foundational knowledge and practical methodologies to assess solubility, a critical parameter in drug development and chemical synthesis.

The Central Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is paramount for:

-

Reaction Kinetics and Synthesis: The choice of solvent can significantly influence reaction rates and yields. A solvent that effectively dissolves reactants facilitates molecular interactions, leading to more efficient synthesis.

-

Purification and Recrystallization: Solubility differences at varying temperatures are exploited in recrystallization to purify solid compounds.[1][2][3][4][5] An ideal solvent will dissolve the compound readily at high temperatures but sparingly at low temperatures, allowing for the separation of pure crystals from impurities.[1][2]

-

Drug Delivery and Formulation: In pharmaceutical development, the aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability.[6][7] Poorly soluble compounds often exhibit low absorption and, consequently, limited therapeutic efficacy.[6]

-

Analytical Chemistry: Accurate quantification of a compound often relies on its dissolution in a suitable solvent for techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy.[8]

Predicting Solubility: A Qualitative Approach

The principle of "like dissolves like" provides a fundamental, qualitative prediction of solubility.[9] This axiom suggests that substances with similar polarities are more likely to be soluble in one another.

This compound possesses both polar and non-polar characteristics. The amide functional group (-C(=O)NH-) and the chlorine atoms introduce polarity, while the two phenyl rings are non-polar. This amphiphilic nature suggests it will exhibit some degree of solubility in a range of solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amide group of the target molecule, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipole moments that can interact with the polar regions of the molecule, suggesting moderate to good solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the two phenyl rings indicates that there will be some solubility in non-polar solvents, although likely less than in polar solvents.

Quantitative Determination of Solubility: The Equilibrium Method

While qualitative predictions are useful, precise quantitative data is essential for many applications. The "gold standard" for determining thermodynamic solubility is the Equilibrium Solubility Method , often referred to as the shake-flask method.[10][11][12] This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.[10][11]

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Visible Spectrophotometer

Workflow for Equilibrium Solubility Determination:

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. scribd.com [scribd.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. asianpubs.org [asianpubs.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. chem.ws [chem.ws]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. pharmatutor.org [pharmatutor.org]

molecular structure and bonding of 2-Chloro-N-(2-chlorophenyl)acetamide

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-N-(2-chlorophenyl)acetamide

Abstract: This technical guide provides a comprehensive examination of the (CAS No. 3289-76-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes spectroscopic data and theoretical principles to elucidate the compound's structural architecture. We will explore its constitutional connectivity, conformational possibilities, and the electronic nature of its bonding. The guide further details the standard analytical protocols for characterization and discusses the implications of its structural features for its potential applications as a synthetic intermediate and bioactive molecule.

Introduction: The Significance of a Dichlorinated Acetanilide

This compound belongs to the class of α-haloacetanilides, a group of compounds recognized for their utility as versatile chemical intermediates and their diverse biological activities.[1] The presence of two chlorine atoms—one on the aromatic ring and one on the acetyl group—imparts distinct physicochemical properties and reactivity. The chlorine on the acetyl group is a reactive site, susceptible to nucleophilic substitution, making the molecule a valuable building block in organic synthesis. The chlorine on the phenyl ring modulates the electronic properties of the aromatic system and the lipophilicity of the entire molecule. Understanding the precise molecular geometry, bond characteristics, and electronic distribution is paramount for predicting its reactivity, metabolic fate, and potential interactions with biological targets.[2][3]

Molecular Identity and Physicochemical Properties

A precise identification of the molecule is the foundation of any detailed structural analysis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 3289-76-7 | [5][6] |

| Molecular Formula | C₈H₇Cl₂NO | [5][6] |

| Molecular Weight | 204.05 g/mol | [5][6] |

| Melting Point | 70 °C | [5] |

| SMILES | C1=CC=C(C(=C1)NC(=O)CCl)Cl | [4] |

| InChIKey | OPZKPLRTPWUXRN-UHFFFAOYSA-N | [4] |

Elucidation of Molecular Structure

The molecular structure of this compound can be systematically elucidated using a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from atomic connectivity to the electronic environment of functional groups.

Connectivity and Constitution

The IUPAC name itself defines the atom-to-atom connectivity. A 2-chlorophenyl group is attached to the nitrogen atom of an acetamide, and the acetyl group is further substituted with a chlorine atom at the alpha-carbon.

Caption: 2D structure of this compound.

Spectroscopic Characterization

Spectroscopic data provides experimental validation of the proposed structure. While a publicly available, fully assigned spectrum for this specific compound is scarce, we can reliably predict the key features based on known chemical shift and vibrational frequency ranges for its constituent functional groups.[7][8]

3.2.1 Infrared (IR) Spectroscopy IR spectroscopy is instrumental in identifying functional groups. The key expected absorption bands are:

-

N-H Stretch: A sharp peak around 3250-3300 cm⁻¹, characteristic of a secondary amide N-H bond.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the -CH₂- group.

-

Amide I Band (C=O Stretch): A strong, prominent absorption between 1660-1680 cm⁻¹. This is one of the most diagnostic peaks for an amide.

-

Amide II Band (N-H Bend): A significant peak around 1540 cm⁻¹.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Amide Proton (N-H): A broad singlet expected between δ 8.0-9.5 ppm, whose position can be solvent-dependent.

-

Aromatic Protons (Ar-H): Four protons on the dichlorophenyl ring, expected to appear as a complex multiplet pattern between δ 7.2-8.5 ppm due to their differing electronic environments and spin-spin coupling.

-

Methylene Protons (-CH₂Cl): A sharp singlet around δ 4.2-4.5 ppm. The electronegative chlorine atom deshields these protons, shifting them downfield.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A peak in the δ 165-170 ppm range.

-

Aromatic Carbons: Six distinct peaks would be expected between δ 120-140 ppm. The carbon attached to the nitrogen (C1') and the carbon attached to the chlorine (C2') would have characteristic shifts.

-

Methylene Carbon (-CH₂Cl): A peak around δ 40-45 ppm.

-

3.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion Peak ([M]⁺): Expected at m/z 203 and 205. The characteristic isotopic pattern for two chlorine atoms (a 9:6:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺) would be a definitive signature.[9]

-

Key Fragments: Common fragmentation pathways would include the loss of the chloromethyl radical (•CH₂Cl) and cleavage of the amide bond, providing further structural confirmation.

Three-Dimensional Conformation and Bonding

While no public crystal structure data for this compound is available, analysis of closely related compounds, such as 2-Chloro-N-phenylacetamide, reveals key conformational features.[10]

The central amide bond (C-N) exhibits partial double-bond character due to resonance, which restricts rotation and enforces a planar geometry for the O=C-N-H atoms. The overall 3D structure is determined by the rotation around two key single bonds:

-

N-C(aryl) bond: Torsion around this bond determines the orientation of the phenyl ring relative to the amide plane.

-

C(carbonyl)-C(alpha) bond: Rotation here orients the chloromethyl group.

In related structures, the molecules are often linked by intermolecular N-H···O hydrogen bonds, forming chains or dimers in the solid state.[10] The presence of the ortho-chloro substituent on the phenyl ring likely induces steric hindrance that influences the preferred rotational angle (dihedral angle) of the phenyl ring, favoring a twisted, non-coplanar arrangement with the amide group to minimize steric clash.

Experimental & Analytical Workflow

The robust characterization of a molecule like this compound follows a logical and self-validating workflow.

Protocol: Spectroscopic Analysis Workflow

Caption: A standardized workflow for spectroscopic structure elucidation.

Causality in Protocol:

-

Synthesis & Purification: Purity is paramount. Impurities introduce extraneous signals that confound spectral interpretation. Techniques like recrystallization or chromatography are essential.

-

Choice of Solvent (NMR): Deuterated solvents (e.g., CDCl₃) are used because they are "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.

-

Ionization Method (MS): Electron Ionization (EI) is often used for small, relatively stable molecules to induce reproducible fragmentation, which acts as a molecular fingerprint. Electrospray Ionization (ESI) is a softer technique that is excellent for confirming the molecular weight via the protonated molecule [M+H]⁺.

Implications for Drug Development & Chemical Synthesis

The molecular structure of this compound directly informs its potential applications.

Caption: Relationship between structure and potential applications.

-

Synthetic Intermediate: The electrophilic alpha-carbon is primed for substitution reactions with various nucleophiles (amines, thiols, alcohols), allowing for the rapid construction of more complex molecular libraries.[11]

-

Bioactive Scaffold: The acetanilide framework is present in numerous approved drugs.[2] The combination of a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a tunable lipophilic aromatic ring makes this a classic pharmacophore. The chlorine substituents can enhance binding affinity through halogen bonding or by modulating the molecule's ability to cross biological membranes. Its known antifungal properties suggest it could serve as a lead compound for developing new therapeutic agents.[3]

Conclusion

This compound is a molecule whose structural and electronic properties are defined by the interplay of its three key components: the reactive chloromethyl group, the planar amide linker, and the sterically influenced chlorophenyl ring. While a definitive solid-state structure from X-ray crystallography remains to be published, a robust and consistent structural model can be confidently derived from a combination of spectroscopic methods (NMR, IR, MS). This understanding is crucial for harnessing its potential as a versatile building block in organic synthesis and as a scaffold for the development of novel bioactive compounds.

References

- 1. ijpsr.info [ijpsr.info]

- 2. irejournals.com [irejournals.com]

- 3. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 [benchchem.com]

- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 5. This compound CAS#: 3289-76-7 [m.chemicalbook.com]

- 6. CAS 3289-76-7 | this compound - Synblock [synblock.com]

- 7. This compound(3289-76-7) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Chloro-N-phenylacetamide(587-65-5) IR Spectrum [m.chemicalbook.com]

- 9. Acetamide, N-(3-chlorophenyl)-2-chloro- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 2-Chloro-N-(2-chlorophenyl)acetamide

Abstract

2-Chloro-N-(2-chlorophenyl)acetamide (CAS No. 3289-76-7) is a halogenated aryl amide with significant, yet largely untapped, potential in modern chemical and biomedical research. While its direct biological characterization is not extensively documented, its structural motifs and chemical reactivity position it as a valuable asset for scientific exploration. This guide synthesizes data from analogous compounds and the broader chloroacetamide class to present a forward-looking analysis of its most promising research applications. We explore three primary pillars of utility: (1) as a versatile and reactive intermediate for multi-step organic synthesis, particularly in medicinal chemistry; (2) as a promising scaffold for the development of novel antimicrobial agents, leveraging the known bioactivity of related chloroacetamides; and (3) as an electrophilic "warhead" for the design of targeted covalent inhibitors, a cutting-edge strategy in drug discovery. This document provides the theoretical basis, practical experimental protocols, and strategic workflows to empower researchers in drug development and chemical biology to harness the full potential of this compound.

Core Compound Profile: Synthesis and Characterization

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. This compound is a bifunctional molecule, featuring a reactive chloroacetyl group and a substituted aromatic ring, making it amenable to a variety of chemical transformations.

Physicochemical and Structural Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 3289-76-7 | [1][2][3] |

| Molecular Formula | C₈H₇Cl₂NO | [1][2][3] |

| Molecular Weight | 204.05 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 70 °C | Chemical Supplier Data |

Synthesis Protocol: Acylation of 2-Chloroaniline

The most direct and widely adopted method for synthesizing N-aryl acetamides is the nucleophilic acyl substitution between an aniline and an acyl chloride.[5] The causality behind this choice is the high electrophilicity of the chloroacetyl chloride carbonyl carbon and the nucleophilicity of the aniline's amino group, leading to an efficient and often high-yielding reaction.

Diagram 1: General Synthesis Reaction

Caption: Reaction scheme for the synthesis of the title compound.

Step-by-Step Methodology:

-

Preparation: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloroaniline (1.0 eq). Dissolve it in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), to the solution to act as an acid scavenger for the HCl byproduct.

-

Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The causality here is to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).[5]

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic Characterization

Validation of the compound's identity is achieved through standard spectroscopic methods. Based on data from analogous structures, the following spectral features are expected[6][7]:

-

¹H NMR: A singlet for the methylene protons (Cl-CH₂ ) is expected around δ 4.2-4.4 ppm. A broad singlet for the amide proton (NH ) will appear downfield (δ ~8.0-10.0 ppm), and a complex multiplet pattern for the four aromatic protons will be observed in the aromatic region (δ ~7.2-8.5 ppm).

-

¹³C NMR: The carbonyl carbon (C=O) signal will be in the δ 164-166 ppm range. The methylene carbon (Cl-C H₂) will appear around δ 43-44 ppm. Aromatic carbon signals will be present between δ 120-140 ppm.

-

FT-IR: Key vibrational bands will include N-H stretching (~3250-3300 cm⁻¹), C=O stretching for the amide (~1660-1680 cm⁻¹), and C-Cl stretching (~750-780 cm⁻¹).[5]

Application I: A Foundational Scaffold in Multi-Step Synthesis

The true power of this compound in synthetic chemistry lies in its role as a reactive intermediate. The α-chloro group is an excellent electrophilic site, readily undergoing nucleophilic substitution with a wide range of nucleophiles (e.g., amines, thiols, alcohols), making it a valuable building block for constructing more complex molecules.

A prime example is its implicit use in the synthesis of novel anticonvulsant agents. In a published study, N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide was synthesized.[8] The process involves reacting an imidazole precursor with a chloroacetylated aniline. Our title compound represents this exact chloroacetylated intermediate, which is then further functionalized.

Diagram 2: Workflow for Use as a Synthetic Building Block

Caption: Workflow for leveraging the title compound in discovery chemistry.

This workflow demonstrates a logical, self-validating research path. The success of the nucleophilic substitution (Step 2) is confirmed by spectroscopic analysis (Step 3), which provides the pure, functionalized molecule required for reliable biological testing (Step 4). This modular approach allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Application II: A Candidate for Novel Antimicrobial Agents

A substantial body of evidence indicates that N-aryl chloroacetamides possess significant antimicrobial properties.[5] Studies on various isomers and analogs have demonstrated broad-spectrum activity against both bacteria and fungi.[4][9] For instance, the closely related 2-Chloro-N-(4-chlorophenyl)acetamide is a potent fungistatic agent against Trichophyton asteroides with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL.[4] Another derivative showed synergistic antibacterial effects when combined with carbapenems against Klebsiella pneumoniae.[10]

The proposed mechanism often involves the inactivation of essential microbial enzymes through the alkylation of critical cysteine sulfhydryl groups by the electrophilic chloroacetyl moiety, leading to disruption of cellular metabolism.[11]

Experimental Protocol: Antimicrobial Susceptibility Testing

To validate the antimicrobial potential of this compound, a standardized broth microdilution assay to determine the MIC is the method of choice. This protocol is a self-validating system including positive and negative controls.

Step-by-Step Methodology (as per CLSI guidelines):

-

Preparation: Prepare a 1024 μg/mL stock solution of the title compound in Dimethyl Sulfoxide (DMSO). Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth media to achieve a concentration range of 256 μg/mL to 0.5 μg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to confirm media sterility. A solvent control (broth + inoculum + DMSO at the highest concentration used) must be included to rule out any antimicrobial effect of the solvent.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours (for bacteria) or 48 hours (for yeast).

-

Analysis: The MIC is defined as the lowest concentration of the compound at which no visible microbial growth is observed.

Diagram 3: Antimicrobial Screening Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Application III: A Warhead for Covalent Inhibitor Design

One of the most advanced applications for this compound is in the field of targeted covalent inhibitors (TCIs). TCIs offer distinct advantages, including high potency, prolonged duration of action, and the ability to overcome drug resistance.[12][13] The strategy relies on a molecule that first binds non-covalently to a target protein and then forms a permanent covalent bond with a nearby nucleophilic amino acid residue, typically cysteine.

The chloroacetamide group is a well-established electrophilic "warhead" for this purpose.[14] Its reactivity is tuned to be low enough to avoid indiscriminate reactions in a biological system but high enough to react efficiently with a target cysteine once held in proximity by the rest of the molecule. This has been successfully applied in the development of inhibitors for targets like SARS-CoV-2 3CL protease.[15]

Diagram 4: Mechanism of Covalent Inhibition

Caption: Covalent modification of a target protein by a chloroacetamide warhead.

Proposed Research Workflow for TCI Development

-

Target Identification: Identify a protein of interest (e.g., a kinase, protease) that has a non-catalytic cysteine residue near a binding pocket.

-

Fragment Screening: Use this compound as part of a fragment-based screening campaign to see if it binds to the target protein, as confirmed by techniques like X-ray crystallography or thermal shift assays.

-

Structure-Based Design: If binding is confirmed, use computational modeling and medicinal chemistry to elaborate the core scaffold, adding functionalities that increase affinity and selectivity for the target's binding pocket. The goal is to optimize non-covalent interactions to ensure proper orientation of the chloroacetamide warhead.

-

Biochemical Validation: Synthesize optimized derivatives and test their ability to irreversibly inhibit the target protein's function in biochemical and cell-based assays.

This approach provides a rational pathway to developing highly potent and selective next-generation therapeutics.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a launchpad for innovation. While it serves capably as a synthetic intermediate, its true potential lies in the proactive exploration of its biological activities. The strong precedent set by its chemical class in antimicrobial research and its ideal chemical properties for covalent inhibitor design provide clear, actionable, and high-impact avenues for future research. The protocols and workflows outlined in this guide offer a validated framework for scientists to begin unlocking the value of this versatile compound, potentially leading to the development of new medicines and research tools.

References

- 1. 3289-76-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. CAS 3289-76-7 | this compound - Synblock [synblock.com]

- 3. This compound CAS#: 3289-76-7 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. ijpsr.info [ijpsr.info]

- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound(3289-76-7) 1H NMR [m.chemicalbook.com]

- 8. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 9. irejournals.com [irejournals.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for 2-Chloro-N-(2-chlorophenyl)acetamide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the essential starting materials, reaction mechanism, and a validated protocol for the synthesis of 2-Chloro-N-(2-chlorophenyl)acetamide, a key intermediate in various chemical manufacturing processes.

Introduction and Synthetic Strategy

This compound is a substituted acetamide derivative utilized in the synthesis of pharmaceuticals and other fine chemicals.[1] The molecular architecture, featuring a chloroacetamide moiety attached to a dichlorinated aniline ring, makes it a versatile building block.

The most direct and industrially scalable synthesis route is the N-acylation of a primary amine. This involves the reaction of 2-chloroaniline with a suitable acylating agent, chloroacetyl chloride. This electrophilic acyl substitution reaction is efficient and proceeds under well-defined conditions to yield the target amide. The reaction forms a stable amide bond and generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to drive the reaction to completion.

Core Starting Materials: Properties and Rationale

The success of the synthesis hinges on the quality and handling of two primary starting materials: 2-chloroaniline (the nucleophile) and chloroacetyl chloride (the electrophile).

2-Chloroaniline (Nucleophile)

2-Chloroaniline is an aromatic amine that serves as the nitrogen nucleophile in the acylation reaction.[2] Its amino group (-NH₂) attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Causality for Selection: The choice of 2-chloroaniline directly incorporates the required 2-chlorophenyl segment into the final product structure. Its reactivity is moderated by the electron-withdrawing chloro group on the aromatic ring, yet it remains sufficiently nucleophilic to react efficiently with the highly reactive acyl chloride.

Table 1: Physicochemical Properties of 2-Chloroaniline

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 95-51-2 | [3] |

| Molecular Formula | ClC₆H₄NH₂ | [3] |

| Molecular Weight | 127.57 g/mol | [3][4] |

| Appearance | Colorless to yellowish or amber liquid; darkens on exposure to air and light. | [2][5][6] |

| Boiling Point | 208-210 °C | [2][3] |

| Melting Point | 0-3 °C | [3] |

| Density | 1.213 g/mL at 25 °C | [2][3] |

| Solubility | Practically insoluble in water; soluble in acids and most organic solvents. |[2][5] |

Chloroacetyl Chloride (Electrophile)

Chloroacetyl chloride is a bifunctional compound, acting as a potent acylating agent due to the highly reactive acyl chloride group (-COCl).[7] The presence of the alpha-chloro group provides a secondary reactive site for potential downstream functionalization.

Causality for Selection: As an acyl chloride, it is one of the most reactive carboxylic acid derivatives, ensuring a rapid and high-yielding reaction with the amine. This high reactivity allows the reaction to proceed under mild conditions, often at or below room temperature.

Table 2: Physicochemical Properties of Chloroacetyl Chloride

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 79-04-9 | [7] |

| Molecular Formula | C₂H₂Cl₂O | [8] |

| Molecular Weight | 112.94 g/mol | N/A |

| Appearance | Colorless to light yellow liquid with a sharp, pungent odor. | [9][10] |

| Boiling Point | 106 °C | [11] |

| Melting Point | -22 °C | [11] |

| Reactivity | Reacts vigorously and exothermically with water, alcohols, and bases (including amines). |[10] |

Reaction Mechanism and Logic

The synthesis follows a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of 2-chloroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming a protonated amide. A base is required to neutralize the generated HCl, deprotonating the amide to yield the final product and drive the equilibrium forward.

Caption: Nucleophilic acyl substitution mechanism.

Validated Experimental Protocol

This protocol describes a robust method for the synthesis of this compound using a tertiary amine base in an inert solvent.[12]

Materials and Reagents

-

2-Chloroaniline (1.0 eq)

-

Chloroacetyl chloride (1.0-1.1 eq)

-

Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU) (1.1-1.2 eq)[12][13]

-

Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF))[13][14]

-

Deionized water

-

Ethanol (for recrystallization)[15]

-

Anhydrous magnesium or sodium sulfate

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-chloroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.[12][16]

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath. Maintaining a low temperature is critical to control the exothermic reaction.[13]

-

Addition of Acylating Agent: Add chloroacetyl chloride (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10-15 °C.[12][13]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.[13] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[15][17]

-

Workup: Pour the reaction mixture into cold water to quench the reaction and dissolve the triethylamine hydrochloride salt.[12][13]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.[12][15]

Caption: Experimental workflow for synthesis.

Safety and Handling Considerations

Trustworthiness through Safety: A robust protocol is a safe protocol. Both primary starting materials are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

2-Chloroaniline: This compound is highly toxic if ingested, inhaled, or absorbed through the skin.[4][5] It is a suspected carcinogen and is very toxic to aquatic life.[4][5] Always wear suitable protective clothing, gloves, and eye/face protection.

-

Chloroacetyl Chloride: This substance is extremely corrosive and a potent lachrymator (tear gas).[9][10] Contact can cause severe burns to the skin, eyes, and respiratory tract.[9][18] It reacts violently with water to release toxic and corrosive hydrogen chloride gas.[10] All operations must be conducted under anhydrous conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Chloroaniline CAS#: 95-51-2 [m.chemicalbook.com]

- 3. 2-Chloroaniline = 99.5 GC 95-51-2 [sigmaaldrich.com]

- 4. lobachemie.com [lobachemie.com]

- 5. chembk.com [chembk.com]

- 6. 2-Chloroaniline | 95-51-2 [chemicalbook.com]

- 7. What is the hazard of Chloroacetyl chloride to humans?_Chemicalbook [chemicalbook.com]

- 8. This compound CAS#: 3289-76-7 [m.chemicalbook.com]

- 9. nj.gov [nj.gov]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 12. prepchem.com [prepchem.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 [benchchem.com]

- 15. ijpsr.info [ijpsr.info]

- 16. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. 1988 OSHA PEL Project - Chloroacetyl Chloride | NIOSH | CDC [cdc.gov]

Methodological & Application

The Strategic Utility of 2-Chloro-N-(2-chlorophenyl)acetamide in the Synthesis of Privileged Heterocyclic Scaffolds

Introduction: In the landscape of modern medicinal chemistry and drug development, the efficient construction of heterocyclic frameworks remains a paramount objective. Among the vast array of synthetic precursors, α-haloacetamides stand out for their versatile reactivity, enabling the formation of crucial carbon-nitrogen bonds. This application note delves into the synthetic utility of a specific and highly valuable building block: 2-Chloro-N-(2-chlorophenyl)acetamide (CAS No: 3289-76-7).[1][2][3] This document will provide researchers, scientists, and drug development professionals with detailed protocols and mechanistic insights for leveraging this precursor in the synthesis of two classes of pharmacologically significant heterocycles: 1,4-benzodiazepines and quinazolin-4(3H)-ones.

The inherent reactivity of the α-chloro group, coupled with the electronic and steric influence of the N-(2-chlorophenyl) moiety, makes this acetamide an ideal starting point for constructing complex molecular architectures. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

PART 1: Synthesis of 1,4-Benzodiazepine-2-one Scaffolds

The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of drugs with anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[4] The synthesis of these compounds often involves the initial formation of an N-acylated 2-aminobenzophenone, followed by an intramolecular cyclization. This compound serves as an excellent acylating agent in this context.

Application Highlight: Synthesis of a Key Precursor to Lorazepam

This section details the synthesis of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a crucial intermediate in the production of the widely used anxiolytic, Lorazepam.[1] The synthetic strategy involves a two-step process commencing with the acylation of a substituted 2-aminobenzophenone.

Step 1: N-Acylation of 2-amino-5-chloro-2'-chlorobenzophenone

The first step is a nucleophilic acyl substitution where the amino group of 2-amino-5-chloro-2'-chlorobenzophenone attacks the electrophilic carbonyl carbon of this compound is not the direct reagent here, but rather chloroacetyl chloride is used to form the necessary chloroacetamide intermediate in situ or in a preceding step. For the purpose of this guide, we will adapt a well-established procedure for the acylation of a similar aminobenzophenone with chloroacetyl chloride.[3]

Experimental Protocol: Synthesis of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide

-

Reaction Setup: In a dry 3-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 150g of 2-amino-2',5-dichlorobenzophenone, 124.6g of anhydrous potassium carbonate, and 1500ml of dichloromethane.[3]

-

Cooling: Cool the mixture to approximately 10°C using an ice-water bath.[3]

-

Addition of Acylating Agent: Slowly add 82.8g of chloroacetyl chloride dropwise to the cooled mixture, ensuring the temperature is maintained between 10-20°C throughout the addition.[3]

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 15 ± 5°C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Quenching and Isolation: Once the reaction is complete, add 1000ml of water to the reaction flask and stir for 30 minutes.[3]

-

Filtration and Drying: Collect the solid product by suction filtration and air-dry it at 80°C for 4 hours to yield the desired N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide.[3]

Causality and Experimental Choices:

-

Base: Anhydrous potassium carbonate is used as a base to neutralize the HCl generated during the acylation reaction, driving the equilibrium towards the product.[3]

-

Solvent: Dichloromethane is an excellent solvent for this reaction as it is inert to the reactants and readily dissolves the starting materials.[3]

-

Temperature Control: The reaction is carried out at a reduced temperature to control the exothermic nature of the acylation and minimize potential side reactions.[3]

Step 2: Intramolecular Cyclization to form 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

The subsequent step involves an intramolecular nucleophilic substitution, where the newly formed amide nitrogen displaces the chlorine atom of the chloroacetyl group, leading to the formation of the seven-membered benzodiazepine ring. This reaction is typically facilitated by a source of ammonia.

Experimental Protocol: Synthesis of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

-

Reaction Setup: In a suitable reaction vessel, dissolve the N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide obtained from the previous step in dimethyl sulfoxide (DMSO).

-

Addition of Ammonia: Introduce ammonia gas into the solution while stirring.[5]

-

Heating: Heat the reaction mixture to a temperature between 50-100°C.[5] The optimal temperature may need to be determined empirically.

-

Reaction Monitoring: Monitor the progress of the cyclization by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain the purified 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.[5]

Causality and Experimental Choices:

-

Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can facilitate the cyclization reaction.[5]

-

Ammonia: Ammonia acts as a base to deprotonate the amide nitrogen, increasing its nucleophilicity for the intramolecular attack on the carbon bearing the chlorine atom.

-

Heating: The reaction requires heating to overcome the activation energy for the ring closure.

| Parameter | Step 1: N-Acylation | Step 2: Cyclization |

| Key Reagents | Chloroacetyl chloride, K2CO3 | Ammonia |

| Solvent | Dichloromethane | Dimethyl Sulfoxide |

| Temperature | 10-20°C | 50-100°C |

| Reaction Time | ~1 hour | Variable (TLC monitored) |

| Yield | High | Moderate to High |

PART 2: Synthesis of Quinazolin-4(3H)-one Derivatives

Quinazolin-4(3H)-ones are another class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The Niementowski quinazoline synthesis is a classic method for their preparation, involving the reaction of an anthranilic acid with an amide.[6][7][8]

Application Highlight: Two-Step Synthesis of a Substituted Quinazolin-4(3H)-one

This section outlines a two-step procedure for the synthesis of 2-(chloromethyl)-3-(2-chlorophenyl)quinazolin-4(3H)-one, starting from this compound and anthranilic acid.

Step 1: Acylation of Anthranilic Acid

The initial step involves the acylation of anthranilic acid with this compound. This reaction forms an N-acylanthranilic acid intermediate.

Experimental Protocol: Synthesis of N-(2-carboxyphenyl)-2-chloro-N-(2-chlorophenyl)acetamide

-

Mixing Reactants: In a round-bottom flask, combine one equivalent of this compound and one equivalent of anthranilic acid.

-

Heating: Heat the mixture to 130-150°C. The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.

-

Reaction Monitoring: Monitor the reaction by observing the evolution of water and by TLC analysis.

-

Isolation: After the reaction is complete, cool the mixture and triturate with a suitable solvent (e.g., ethanol) to induce crystallization of the N-acylanthranilic acid. Collect the product by filtration.

Causality and Experimental Choices:

-

High Temperature: The Niementowski reaction typically requires elevated temperatures to drive the condensation and subsequent cyclization.[7][9]

-

Neat or High-Boiling Solvent: The choice of reaction conditions depends on the reactivity of the substrates. A high-boiling, inert solvent can help to maintain a consistent reaction temperature.

Step 2: Cyclization to Quinazolin-4(3H)-one

The N-acylanthranilic acid intermediate is then cyclized to the quinazolin-4(3H)-one. This is often achieved by heating with a dehydrating agent like acetic anhydride.

Experimental Protocol: Synthesis of 2-(chloromethyl)-3-(2-chlorophenyl)quinazolin-4(3H)-one

-

Reaction Setup: Place the N-(2-carboxyphenyl)-2-chloro-N-(2-chlorophenyl)acetamide from the previous step in a round-bottom flask.

-

Addition of Dehydrating Agent: Add an excess of acetic anhydride to the flask.

-

Heating: Heat the mixture to reflux for 1-2 hours.

-

Isolation and Purification: Cool the reaction mixture and pour it into ice water to hydrolyze the excess acetic anhydride and precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified quinazolin-4(3H)-one.

Causality and Experimental Choices:

-

Acetic Anhydride: Acetic anhydride serves as both a solvent and a dehydrating agent, facilitating the intramolecular cyclization by removing the water formed during the reaction.

| Parameter | Step 1: Acylation | Step 2: Cyclization |

| Key Reagents | Anthranilic Acid | Acetic Anhydride |

| Solvent | Neat or high-boiling solvent | Acetic Anhydride |

| Temperature | 130-150°C | Reflux |

| Reaction Time | Variable (TLC monitored) | 1-2 hours |

| Yield | Good | High |

Safety and Handling

This compound and related chloroacetamides should be handled with care. They are generally considered to be irritants to the skin, eyes, and respiratory tract.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for this and all other chemicals used.[10][11][12][13][14]

Conclusion

This compound is a versatile and valuable precursor in organic synthesis, providing a reliable entry point to important heterocyclic scaffolds such as 1,4-benzodiazepines and quinazolin-4(3H)-ones. The protocols and mechanistic discussions provided in this application note are intended to empower researchers to effectively utilize this building block in their synthetic endeavors. By understanding the underlying principles of these transformations, scientists can further innovate and develop novel molecules with potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]